molecular formula C10H11ClF3NO B2776936 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride CAS No. 2387602-02-8

3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride

Cat. No. B2776936
M. Wt: 253.65
InChI Key: BGIGDRPUPXLGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride, also known as 3-(3-(Trifluoromethyl)azetidin-3-ol hydrochloride, is a chemical compound with the molecular formula C10H11ClF3NO . It has a molecular weight of 253.65.


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 242.2±40.0 °C and a density of 1.356±0.06 g/cm3 . The pKa value is predicted to be 13.50±0.20 .

Scientific Research Applications

Synthesis of Trifluoromethyl-Containing Compounds

Researchers have explored the synthesis of various trifluoromethyl-containing compounds from 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones. These compounds serve as building blocks for creating aminopropanes, oxazinanes, aziridines, and dioxan-ones, showcasing the versatility of this chemical structure in synthesizing new chemical entities with potential pharmacological activities (Dao Thi et al., 2018).

Antimicrobial Activity

Several studies have reported the antimicrobial properties of azetidinone derivatives. For example, compounds synthesized from reactions involving azetidin-2-ones have shown significant antibacterial, antifungal, and antitubercular activity against a variety of microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents (Patel et al., 2008), (Mohite & Bhaskar, 2011).

Anti-Inflammatory Activity

The anti-inflammatory activity of azetidin-2-one derivatives has also been a subject of interest. For instance, new derivatives synthesized through specific reactions were tested and showed potent results compared to standard drugs, underscoring their potential in anti-inflammatory drug development (Sharma et al., 2013).

Industrial Applications in Drug Synthesis

An optimized process for the preparation of 1-benzylazetidin-3-ol, an intermediate in the synthesis of azetidin-3-ol hydrochloride, highlights the industrial application of these compounds. This process demonstrates the economic viability of producing such intermediates on a commercial scale, which could be crucial for the mass production of new drugs (Reddy et al., 2011).

Antitubercular Agents

Novel azetidinone derivatives incorporating triazole have been designed and evaluated for their antitubercular activity, indicating the role of these compounds in combating tuberculosis. This research emphasizes the importance of azetidinone scaffolds in the search for new antitubercular therapies (Thomas, George, & Harindran, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIGDRPUPXLGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC(=CC=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride

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